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The eukaryotic release factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1),

has emerged as a compelling target in oncology. Its crucial roles in protein synthesis, cell cycle

progression, and the mTOR signaling pathway have made it an attractive candidate for

therapeutic intervention.[1][2] This has led to the development of novel therapeutic modalities

aimed at degrading eRF3a, primarily through Proteolysis Targeting Chimeras (PROTACs) and

molecular glues. This guide provides a comparative overview of publicly available data on

eRF3a degraders from key industry players: Mindrank, Chia Tai Tianqing Pharmaceutical,

Bristol Myers Squibb, and Shanghai Helioson Pharmaceutical.

Mechanism of Action: Targeting eRF3a for
Degradation
eRF3a degraders function by hijacking the cell's natural protein disposal system, the ubiquitin-

proteasome pathway. This is achieved through two main strategies:

PROTACs: These are bifunctional molecules that consist of a ligand that binds to eRF3a, a

linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the

ubiquitination of eRF3a, marking it for degradation by the proteasome.[3][4]

Molecular Glues: These are smaller molecules that induce a novel interaction between an E3

ligase and eRF3a, leading to its ubiquitination and subsequent degradation.[5][6][7]
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The degradation of eRF3a disrupts critical cellular processes in cancer cells, including the

mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[1][2]

Performance Data of eRF3a Degraders
The following tables summarize the publicly available preclinical data for eRF3a degraders

from the aforementioned companies. It is important to note that a direct, objective comparison

is challenging due to the limited and varied nature of the publicly disclosed data and the

absence of standardized, detailed experimental protocols.

Mindrank

Mindrank has disclosed data on two eRF3a molecular glue degraders.
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Compo
und ID

Degrade
r Type

Target(s
)

DC50
(HEK-
293
cells)

IC50
(Cancer
Cell
Lines)

In Vivo
Efficacy
(Mouse
Models)

Oral
Bioavail
ability
(F)

Referen
ce

MRANK-

103-005-

1

Molecula

r Glue
GSPT1 1.3 nM

NCI-

H1155

(lung):

6.6 nM;

ABC-1

(lung):

29.9 nM

- 81.6% [8][9]

MRANK-

103-4-1

Molecula

r Glue

GSPT1 &

CSNK1A

1

GSPT1:

0.12 nM;

CK1α:

0.06 nM

MDA-

MB-453

(breast):

<0.004

nM; SK-

BR-3

(breast):

1.87 nM;

BT-474

(breast):

<0.004

nM;

Other

cancer

cell lines:

1.2-17.4

nM

NCI-

H1155

(lung)

xenograft

: TGI =

94.12%

at 1

mg/kg;

U-87

MG-Luc

(brain)

xenograft

: TGI =

100% at

1 and 3

mg/kg

98.3% [8]

Chia Tai Tianqing Pharmaceutical

This company has developed a PROTAC-based eRF3a degrader.
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Compo
und ID

Degrade
r Type

Target DC50

IC50
(Cancer
Cell
Lines)

In Vivo
Efficacy
(Mouse
Models)

Oral
Bioavail
ability
(F)

Referen
ce

Cpd 73 PROTAC GSPT1
Not

specified

22Rv1

(prostate)

: <100

nM;

VCaP

(prostate)

: 10 nM

22Rv1

xenograft

:

Reduced

tumor

growth at

0.5-3

mg/kg

94.91% [10]

Bristol Myers Squibb

Bristol Myers Squibb is developing molecular glue degraders targeting eRF3a.
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Compo
und ID

Degrade
r Type

Target
EC50
(Degrad
ation)

IC50
In Vivo
Efficacy

Oral
Bioavail
ability
(F)

Referen
ce

Ex 6

(WO

2023201

282)

Molecula

r Glue
GSPT1

0.51 nM

(DF15

multiple

myeloma

cells)

Not

specified

Not

specified

Not

specified
[11]

Ex 43

(WO

2025085

416)

Molecula

r Glue
GSPT1

0.2 nM

(DF15

multiple

myeloma

cells)

Not

specified

Not

specified

Not

specified
[12]

CC-

90009

Molecula

r Glue
GSPT1 - -

Currently

in Phase

1 clinical

trials for

AML and

MDS

- [13][14]

ORM-

6151

Antibody-

drug

conjugat

e-

enabled

GSPT1

degrader

GSPT1 - -

Acquired

from

Orum

Therapeu

tics;

cleared

for Phase

1 for AML

or high-

risk MDS

- [14]

Shanghai Helioson Pharmaceutical

This company is developing a molecular glue degrader for eRF3a.
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Compo
und ID

Degrade
r Type

Target DC50

IC50
(Cancer
Cell
Lines)

In Vivo
Efficacy

Metabol
ic
Stability
(Mouse/
Human
Liver
Microso
mes)

Referen
ce

Ex 19

(WO

2025051

180)

Molecula

r Glue
GSPT1

Not

specified

H1155

(lung):

0.18 nM;

PBMCs:

6.7 nM

(no

cytotoxici

ty)

Not

specified

94.9% /

22

mL/min/k

g

[15]

Experimental Methodologies
The quantitative data presented above were generated using various in vitro and in vivo

assays. While specific, detailed protocols from each company are not publicly available, the

general principles of these assays are outlined below.

In Vitro Assays
Degradation Assays (DC50/EC50):

Nano-Glo® HiBiT Lytic Assay: This is a bioluminescent assay used to quantify the amount

of a HiBiT-tagged protein in cell lysates. A decrease in luminescence upon treatment with

a degrader indicates protein degradation.

DiscoverX Degradation Assays: These are cell-based assays that utilize enzyme fragment

complementation (EFC) to quantify protein levels. A decrease in signal corresponds to

protein degradation.
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Western Blot: A widely used technique to detect and quantify specific proteins in a sample.

The intensity of the protein band corresponding to eRF3a is measured to determine the

extent of degradation.

Antiproliferative Assays (IC50):

CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of

viable cells in culture by quantifying ATP, an indicator of metabolic activity. A decrease in

luminescence reflects reduced cell viability.

CCK-8 Assay: This is a colorimetric assay that measures cell viability based on the activity

of dehydrogenases in living cells.

In Vivo Assays
Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The

mice are then treated with the eRF3a degrader, and tumor growth is monitored over time to

assess the compound's anti-tumor efficacy. Tumor Growth Inhibition (TGI) is a key metric

calculated from these studies.

Pharmacokinetic Studies: These studies are conducted in animals (e.g., mice) to determine

the absorption, distribution, metabolism, and excretion (ADME) properties of a drug

candidate. Oral bioavailability (F) is a critical parameter determined in these studies.

Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the

following diagrams illustrate the eRF3a signaling pathway, the general mechanism of

PROTACs and molecular glues, and a typical experimental workflow for evaluating eRF3a

degraders.
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eRF3a and mTOR Signaling in Cancer

eRF3a

mTORC1

Activates

Protein Synthesis Cell Growth & Proliferation

Cancer

eRF3a Degrader

Degrades

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


eRF3a Degrader Evaluation Workflow

Cancer Cell Culture

Treat with eRF3a Degrader

Degradation Assay
(e.g., Western Blot, Nano-Glo)

Cell Viability Assay
(e.g., CellTiter-Glo)

Data Analysis
(DC50, IC50, TGI)

In Vivo Xenograft Study

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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